Methyl 3-(trifluoromethyl)pyridine-4-carboxylate
CAS No.: 1203952-88-8
Cat. No.: VC0177914
Molecular Formula: C8H6F3NO2
Molecular Weight: 205.136
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203952-88-8 |
|---|---|
| Molecular Formula | C8H6F3NO2 |
| Molecular Weight | 205.136 |
| IUPAC Name | methyl 3-(trifluoromethyl)pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-3-12-4-6(5)8(9,10)11/h2-4H,1H3 |
| Standard InChI Key | GTTUAWQPZYOVBF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=NC=C1)C(F)(F)F |
Introduction
Chemical Structure and Properties
Methyl 3-(trifluoromethyl)pyridine-4-carboxylate is characterized by its distinctive molecular structure that contains a pyridine ring with a trifluoromethyl substituent at the 3-position and a methyl carboxylate group at the 4-position. The presence of these functional groups contributes to the compound's physical and chemical properties, which are essential for understanding its behavior in various applications.
Basic Identification Data
The compound is officially identified through several standardized chemical identifiers that enable consistent reference across scientific literature and databases. These identification parameters are crucial for researchers seeking to work with this compound.
Table 1: Identification Data for Methyl 3-(trifluoromethyl)pyridine-4-carboxylate
| Parameter | Value |
|---|---|
| CAS Number | 1203952-88-8 |
| Molecular Formula | C8H6F3NO2 |
| Molecular Weight | 205.136 g/mol |
| IUPAC Name | methyl 3-(trifluoromethyl)pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-3-12-4-6(5)8(9,10)11/h2-4H,1H3 |
| Standard InChIKey | GTTUAWQPZYOVBF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=NC=C1)C(F)(F)F |
| PubChem Compound ID | 46311187 |
The systematic naming and identification of this compound is essential for scientific communication and database searching, providing researchers with standardized methods for referencing this specific chemical entity.
Structural Features
The chemical structure of methyl 3-(trifluoromethyl)pyridine-4-carboxylate contains several key features that influence its chemical behavior:
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A pyridine ring as the core structure
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A trifluoromethyl (CF3) group at the 3-position of the pyridine ring
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A methyl carboxylate (COOCH3) group at the 4-position of the pyridine ring
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The nitrogen atom in the pyridine ring, which contributes to its basic properties
The presence of the trifluoromethyl group significantly affects the electron distribution within the molecule, creating an electron-withdrawing effect that influences reactivity patterns. Meanwhile, the methyl ester group provides a site for potential functionalization reactions, making this compound versatile in synthetic pathways.
Synthesis Methods
Methyl 3-(trifluoromethyl)pyridine-4-carboxylate can be prepared through various synthetic approaches, with esterification being one of the most common methods. The synthesis pathways are important for researchers seeking to produce this compound for further study or application.
Esterification Route
The primary method for synthesizing methyl 3-(trifluoromethyl)pyridine-4-carboxylate involves the esterification of 3-(trifluoromethyl)pyridine-4-carboxylic acid with methanol. This reaction typically requires an acid catalyst to facilitate the formation of the methyl ester group.
The general reaction can be represented as:
3-(trifluoromethyl)pyridine-4-carboxylic acid + methanol → methyl 3-(trifluoromethyl)pyridine-4-carboxylate + water
This reaction is typically conducted under acidic conditions, which promote the nucleophilic attack of the methanol oxygen on the carbonyl carbon of the carboxylic acid group. The acid catalyst helps to protonate the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack.
Alternative Synthesis Methods
While direct esterification is common, there are alternative approaches to synthesizing trifluoromethyl-substituted pyridine derivatives that may be applicable to this compound. Related trifluoromethylpyridines have been synthesized through various methods, including:
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Direct trifluoromethylation of appropriately substituted pyridines
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Construction of the pyridine ring with pre-installed trifluoromethyl groups
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Modification of existing trifluoromethylpyridine derivatives
These alternative methods may offer advantages in certain contexts, such as improved yields, milder reaction conditions, or access to specific substitution patterns that are difficult to achieve through direct esterification .
Chemical Reactivity
The reactivity of methyl 3-(trifluoromethyl)pyridine-4-carboxylate is influenced by both the pyridine ring and the functional groups attached to it. Understanding these reactivity patterns is crucial for predicting the compound's behavior in various chemical transformations and applications.
Methyl Ester Reactivity
The methyl ester group in this compound is subject to typical carboxylic ester reactions, including:
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Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to regenerate the carboxylic acid
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Transesterification: The methyl group can be exchanged with other alcohols to form different esters
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Amidation: Reaction with amines can convert the ester to an amide, which is a common modification in pharmaceutical synthesis
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Reduction: The ester can be reduced to form alcohols or aldehydes depending on the reducing agent used
These reactions make methyl 3-(trifluoromethyl)pyridine-4-carboxylate a versatile intermediate for further functionalization and derivatization.
Pyridine Ring Reactivity
The pyridine ring in this compound exhibits reactivity patterns typical of electron-deficient heterocycles, although these are modified by the presence of the trifluoromethyl group:
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Nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing effects of the trifluoromethyl group
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Coordination to metals through the pyridine nitrogen, potentially useful in catalysis or metal complex formation
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Reduced susceptibility to electrophilic substitution compared to benzene due to the electron-withdrawing nature of the ring nitrogen and trifluoromethyl group
The combination of these reactivity patterns makes methyl 3-(trifluoromethyl)pyridine-4-carboxylate a valuable building block in organic synthesis.
Applications in Pharmaceutical Research
The structural features of methyl 3-(trifluoromethyl)pyridine-4-carboxylate make it particularly valuable in pharmaceutical research and development. The compound serves as an important intermediate in the synthesis of bioactive molecules with potential therapeutic applications.
Role as a Synthetic Intermediate
Methyl 3-(trifluoromethyl)pyridine-4-carboxylate functions as a key building block in the synthesis of more complex compounds with pharmaceutical potential. The methyl ester group provides a convenient handle for further functionalization, while the trifluoromethyl group contributes to the metabolic stability and lipophilicity of the final products.
This compound is particularly valuable in medicinal chemistry because:
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The ester group can be easily converted to various functional groups required in drug molecules, such as amides, which are prevalent in many pharmaceuticals
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The trifluoromethyl group enhances metabolic stability by resisting enzymatic degradation
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The pyridine ring provides a scaffold that can be further modified to tune biological activity and physicochemical properties
Related Compounds and Structural Analogues
Methyl 3-(trifluoromethyl)pyridine-4-carboxylate belongs to a broader family of trifluoromethyl-substituted heterocyclic compounds that have significant applications in medicinal chemistry and agrochemicals. Understanding the relationship between this compound and its structural analogues provides valuable insights into its potential applications.
Comparison with Similar Compounds
Several related compounds share structural similarities with methyl 3-(trifluoromethyl)pyridine-4-carboxylate, including different substitution patterns on the pyridine ring or variations in the functional groups.
Table 2: Comparison of Methyl 3-(trifluoromethyl)pyridine-4-carboxylate with Related Compounds
| Compound | Molecular Formula | Key Structural Differences | Notable Properties |
|---|---|---|---|
| Methyl 3-(trifluoromethyl)pyridine-4-carboxylate | C8H6F3NO2 | Reference compound | Enhanced lipophilicity, metabolic stability |
| 4-(Trifluoromethyl)pyridine-3-carboxylic acid hydrazide | C7H6F3N3O | Hydrazide instead of methyl ester, reversed positions of substituents | Potential for further derivatization to form oxadiazoles and other heterocycles |
| 4-Methyl-3-(trifluoromethyl)pyridine | C7H6F3N | Lacks carboxylate group, methyl group at position 4 | Simpler structure, potentially useful as a building block |
| 2-(Difluoromethyl)-4-methyl-3-(trifluoromethyl)pyridine-6-carboxylic acid | C9H6F5NO2 | Additional difluoromethyl group, carboxylic acid at position 6 | Increased fluorine content, different electronic properties |
These structural analogues demonstrate the versatility of trifluoromethyl-substituted pyridines as building blocks in organic synthesis and pharmaceutical development .
Structure-Activity Relationships
The presence of a trifluoromethyl group in heterocyclic compounds significantly influences their biological activity and physicochemical properties. Studies on similar compounds have revealed several important structure-activity relationships:
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The trifluoromethyl group often enhances binding to protein targets due to its lipophilic character and unique electronic properties
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The position of the trifluoromethyl group on the heterocyclic ring can dramatically affect biological activity
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Compounds with trifluoromethyl groups attached to pyridine or pyrazine rings have shown promise as succinate dehydrogenase inhibitors (SDHI), which are important fungicides
The novel SDHI fungicide pyraziflumid, characterized by a 3-(trifluoromethyl)pyrazine-2-carboxamide group, exemplifies how trifluoromethyl-substituted heterocycles can be developed into effective agricultural chemicals .
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